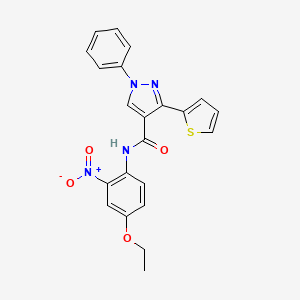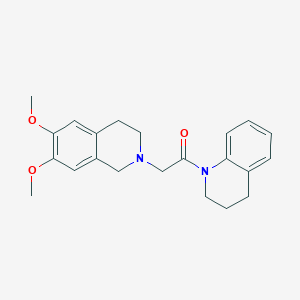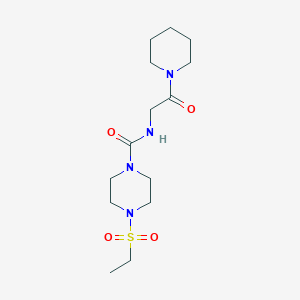![molecular formula C12H20N4O3S2 B7543147 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent inhibitory activity against a class of enzymes known as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways.
Mecanismo De Acción
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide exerts its pharmacological effects by inhibiting PARPs, which are enzymes involved in DNA repair and cell death pathways. PARPs are activated in response to DNA damage and catalyze the transfer of ADP-ribose units from NAD+ to various target proteins, including PARP itself. This process leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. However, excessive activation of PARPs can lead to depletion of cellular NAD+ and ATP, resulting in cell death. This compound inhibits PARP activity by binding to the catalytic domain of PARP and preventing the transfer of ADP-ribose units.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of DNA repair, induction of cell death, reduction of oxidative stress and inflammation, and improvement of cardiac function. In cancer, this compound has been shown to sensitize tumor cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against PARPs, its ability to sensitize tumor cells to chemotherapy and radiation therapy, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide was synthesized using a multi-step process that involved the coupling of 4-methyl-1,3-thiazol-2-yl)methylamine with 4-ethylsulfonyl chloride, followed by the addition of piperazine-1-carboxamide. The final product was purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, this compound has been shown to sensitize tumor cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function.
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-3-21(18,19)16-6-4-15(5-7-16)12(17)13-8-11-14-10(2)9-20-11/h9H,3-8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWKBWRIMCKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)NCC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)



![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)

